molecular formula C24H40N7O18P3S B1263106 (R)-lactoyl-CoA

(R)-lactoyl-CoA

Cat. No. B1263106
M. Wt: 839.6 g/mol
InChI Key: VIWKEBOLLIEAIL-AGCMQPJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-lactoyl-CoA is a lactoyl-CoA in which the lactoyl residue has (R)-configuration. It derives from a (R)-lactic acid.

Scientific Research Applications

1. Role in Protein Post-Translational Modification and Quantification in Mammalian Systems

(R)-lactoyl-CoA, also known as lactyl-CoA, has been identified as a key player in the post-translational modification of proteins through lysine lactoylation. This process is vital for regulating protein function and signaling pathways. Varner et al. (2020) developed a method using liquid chromatography-high-resolution mass spectrometry to quantify lactoyl-CoA in mammalian cells and tissues, marking the first quantitative measurements of this metabolite in metazoans. Their research provides a methodological foundation for further exploring the role of lactoyl-CoA in biology and disease, identifying its presence in diverse cell and tissue contexts, and comparing its concentrations to other acyl-CoAs in the system (Varner et al., 2020).

2. Biodegradable Polymer Synthesis

Lactoyl-CoA is crucial for the biosynthesis of lactate-based copolymers, which are biodegradable and biocompatible, making them highly valuable in various applications. Zhang et al. (2019) conducted a study focusing on the mining and characterization of acetyl-CoA: lactate CoA-transferases (ALCTs) to generate lactoyl-CoA efficiently. They identified novel and efficient enzymes for lactoyl-CoA generation, offering valuable tools for engineering pathways that rely on these enzymes, thereby contributing significantly to the production of biodegradable materials (Zhang et al., 2019).

3. Gut Microbiota and Propionate Production

The role of (R)-lactoyl-CoA extends to the human gut microbiota, where it is involved in the production of propionate, a short-chain fatty acid beneficial for human health. Reichardt et al. (2014) explored the distribution and functioning of different pathways for propionate production within the human gut microbiota. They noted the importance of lactoyl-CoA in the acrylate pathway for lactate utilization and its impact on gut health, highlighting the significance of understanding these biochemical pathways in the context of maintaining gut health and preventing disease (Reichardt et al., 2014).

properties

Product Name

(R)-lactoyl-CoA

Molecular Formula

C24H40N7O18P3S

Molecular Weight

839.6 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2R)-2-hydroxypropanethioate

InChI

InChI=1S/C24H40N7O18P3S/c1-12(32)23(37)53-7-6-26-14(33)4-5-27-21(36)18(35)24(2,3)9-46-52(43,44)49-51(41,42)45-8-13-17(48-50(38,39)40)16(34)22(47-13)31-11-30-15-19(25)28-10-29-20(15)31/h10-13,16-18,22,32,34-35H,4-9H2,1-3H3,(H,26,33)(H,27,36)(H,41,42)(H,43,44)(H2,25,28,29)(H2,38,39,40)/t12-,13-,16-,17-,18+,22-/m1/s1

InChI Key

VIWKEBOLLIEAIL-AGCMQPJKSA-N

Isomeric SMILES

C[C@H](C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O

Canonical SMILES

CC(C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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